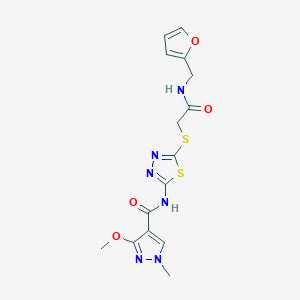

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O4S2/c1-21-7-10(13(20-21)24-2)12(23)17-14-18-19-15(27-14)26-8-11(22)16-6-9-4-3-5-25-9/h3-5,7H,6,8H2,1-2H3,(H,16,22)(H,17,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWAWNSQMLMJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Structural Features

The compound comprises several notable structural elements:

- Thiadiazole Ring : Known for its antimicrobial and antifungal properties.

- Furan Moiety : Associated with anticancer activity.

- Amide Linkage : Often linked to anti-inflammatory effects.

1. Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various pathogens. The incorporation of the furan component is believed to enhance this activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiadiazole Derivative A | Contains thiadiazole ring | Strong antimicrobial properties |

| Furan-Based Anticancer Agent B | Furan moiety present | Selectively targets cancer cells |

| Amide Compound C | Amide linkage similar | Known for anti-inflammatory effects |

2. Anticancer Activity

Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For example, derivatives of similar structures have been observed to trigger programmed cell death in various cancer cell lines.

A study reported that a related thiadiazole derivative resulted in a significant increase in apoptotic cells (37.83% compared to 0.89% in untreated controls), indicating its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the biological activities of thiadiazole derivatives:

- Antimicrobial Efficacy : A study found that derivatives with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

- Antifungal Properties : Compounds with oxygenated substituents showed significant antifungal activity against Aspergillus niger and Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .

- Cancer Cell Apoptosis : Research demonstrated that certain thiadiazole derivatives induced apoptosis without cell cycle arrest in various cancer cell lines, suggesting a mechanism of action that could be explored further for therapeutic applications .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structures to N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. Initial studies suggest that this compound may inhibit the growth of various human cancer cell lines by inducing apoptosis and causing cell cycle arrest at different phases (S-phase and G2/M-phase) .

Mechanism of Action:

The proposed mechanism involves interaction with key biological targets such as enzymes or receptors involved in cancer progression. Understanding these interactions is crucial for elucidating its therapeutic potential .

Antimicrobial Activity

The structural components of the compound also suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal strains . The presence of the thiadiazole moiety is particularly noted for its ability to enhance antimicrobial activity.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Study on Anticancer Effects : A study published in Cancer Letters demonstrated that derivatives of thiadiazoles exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiadiazole structure can enhance anticancer activity .

- Antimicrobial Research : Research published in Journal of Medicinal Chemistry indicated that certain pyrazole derivatives showed promising antibacterial activity against resistant strains of bacteria. This suggests that N-(5-(furan derivative)) might also possess similar properties .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural features with several synthesized analogs documented in the literature:

Key Observations :

- Core Heterocycle Influence : Thiadiazole-based compounds (e.g., 18m, 18o) exhibit higher melting points compared to thiazole derivatives (e.g., CAS 923226-70-4), likely due to increased rigidity and intermolecular interactions in the thiadiazole ring .

- Substituent Effects : Pyridinyl substituents (as in 18m and 18o) may enhance solubility compared to the target compound’s bulkier pyrazole-furan system. The furan moiety in the target compound could impart distinct electronic properties, influencing reactivity or target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodological Answer : Synthesis of structurally analogous thiadiazole-pyrazole hybrids typically involves multi-step protocols. For example, coupling reactions between thiol-containing thiadiazoles and halogenated pyrazole precursors (e.g., 2-chloroacetamide derivatives) under basic conditions (K₂CO₃, DMF) are common . Cyclization steps may require refluxing in acetonitrile or DMF with iodine/triethylamine to form thiadiazole cores . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1:1.2 molar ratios), solvent polarity (DMF vs. ethanol), and reaction time (1–3 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm functional groups such as C=O (1650–1700 cm⁻¹), NH (3200–3400 cm⁻¹), and thiadiazole C-S (600–700 cm⁻¹) .

- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) and carbon signals (thiadiazole C-2 at ~160 ppm) .

- X-ray Diffraction : Resolve molecular geometry (bond angles, torsion) and validate crystallinity, especially for thiadiazole and pyrazole ring systems .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for thiadiazole derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., COX-2 inhibition vs. inactivity)?

- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:

- Enzyme Assays : Use recombinant COX-1/COX-2 isoforms with consistent substrate concentrations (e.g., 10 µM arachidonic acid) and positive controls (celecoxib for COX-2) .

- Cellular Models : Compare activity in immortalized (e.g., RAW 264.7 macrophages) vs. primary cells to rule out cell-line-specific effects .

- Docking Studies : Perform molecular dynamics simulations (AutoDock Vina) to evaluate binding modes in COX-2 active sites, focusing on hydrogen bonds with Arg120 and Tyr355 .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Systematically modify substituents:

- Thiadiazole Ring : Replace sulfur with selenium to enhance electron density and redox activity .

- Pyrazole Moiety : Introduce electron-withdrawing groups (e.g., -CF₃) at position 1 to improve metabolic stability .

- Furan Linker : Substitute with thiophene or pyrrole to modulate lipophilicity (clogP values) and membrane permeability .

Q. What computational methods predict potential off-target interactions or toxicity?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (hydrogen bond acceptors, aromatic rings) shared with known toxicophores .

- QSAR Models : Train datasets (e.g., ChEMBL) with Random Forest algorithms to correlate structural descriptors (Topological Polar Surface Area, molar refractivity) with hepatotoxicity .

- Off-Target Profiling : Employ PASS Online or SwissTargetPrediction to rank kinase or GPCR binding probabilities .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar protocols (e.g., 65% vs. 74%)?

- Methodological Answer : Variations arise from:

- Reagent Purity : Impurities in starting materials (e.g., N-phenylhydrazinecarboxamides) reduce efficiency .

- Cyclization Conditions : Excess iodine in DMF increases sulfur elimination but may over-oxidize intermediates .

- Workup Methods : Incomplete precipitation (e.g., using ethanol vs. acetone) lowers isolated yields .

Experimental Design Recommendations

Q. How to design a robust assay for evaluating antimicrobial activity?

- Methodological Answer :

- Strain Selection : Include Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .

- MIC Determination : Use broth microdilution (CLSI guidelines) with 96-well plates and resazurin viability staining .

- Control Compounds : Compare to ciprofloxacin (bacteria) and fluconazole (fungi) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.